N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
CAS No.: 1021266-53-4
Cat. No.: VC11919341
Molecular Formula: C20H18ClN3O2
Molecular Weight: 367.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021266-53-4 |
|---|---|
| Molecular Formula | C20H18ClN3O2 |
| Molecular Weight | 367.8 g/mol |
| IUPAC Name | N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]benzamide |
| Standard InChI | InChI=1S/C20H18ClN3O2/c21-17-9-7-15(8-10-17)18-11-12-19(25)24(23-18)14-4-13-22-20(26)16-5-2-1-3-6-16/h1-3,5-12H,4,13-14H2,(H,22,26) |
| Standard InChI Key | NESLJYMXLUOMCV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Properties and Structural Analysis
Molecular Structure
The compound consists of:
-
A pyridazinone ring (1,6-dihydropyridazin-6-one) substituted with a 4-chlorophenyl group at position 3.
-
A propyl linker connecting the pyridazinone nitrogen to a benzamide group.
-
A benzamide moiety with no additional substituents on the aromatic ring.
Key structural features include:
-
Hydrogen-bonding sites: The pyridazinone carbonyl () and amide () groups facilitate interactions with biological targets.
-
Lipophilic domains: The chlorophenyl and benzamide groups enhance membrane permeability .
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.8 g/mol |
| IUPAC Name | N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]benzamide |
| SMILES | C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Formation of pyridazinone core: Cyclocondensation of 4-chlorophenylhydrazine with maleic anhydride yields 3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine.
-
Alkylation: Reaction with 1-bromo-3-chloropropane introduces the propyl chain.
-
Amidation: Coupling with benzoyl chloride completes the benzamide moiety .
Critical Parameters:
-
Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).
-
Catalysts: Triethylamine for amidation.
-
Yield: ~45–60% after purification.
Pharmacological Activities
Anticancer Activity
Preliminary studies suggest interaction with protein kinases:
-
EGFR inhibition: Moderate activity () due to competitive binding at the ATP site .
-
Apoptosis induction: Upregulation of caspase-3 in HeLa cells at 10 µM .
Toxicological Profile
Table 2: Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| LogP (lipophilicity) | 3.1 |
| Plasma Protein Binding | 92% |
| Bioavailability (oral) | 34% |
Future Directions
Structural Optimization
-
Analog synthesis: Introduce electron-withdrawing groups (e.g., -CF) to enhance COX-2 selectivity .
-
Prodrug strategies: Esterification of the benzamide to improve solubility .
Clinical Translation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume